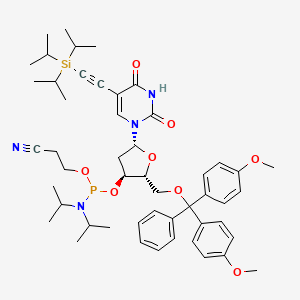
TIPS-5-Ethynyl-dU-CE Phosphoramidite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TIPS-5-Ethynyl-dU-CE Phosphoramidite is a modified nucleoside used in oligonucleotide synthesis. It contains a protected alkyne group, which allows for click chemistry applications. The compound is particularly useful in the synthesis of oligonucleotides for research and diagnostic purposes due to its stability and compatibility with various synthesis and deprotection conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general steps include:
Coupling: A 3-minute coupling time is recommended.
Deprotection: Standard deprotection methods recommended by the synthesizer manufacturer can be used.
TIPS Removal: After deprotection, the oligonucleotide is dried and taken up in 0.5 mL of dimethylformamide (DMF). Then, 0.1 mL of tetrabutylammonium fluoride (TBAF) is added, and the mixture is vortexed and kept at 45°C for 15 minutes.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The use of automated synthesizers and controlled reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
TIPS-5-Ethynyl-dU-CE Phosphoramidite undergoes several types of reactions, including:
Click Chemistry: The protected alkyne group allows for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and versatile click chemistry methodology.
Common Reagents and Conditions
Reagents: Common reagents include TBAF for TIPS removal and TEAA for quenching the reaction.
Conditions: Mild deprotection conditions are necessary to prevent side reactions during oligonucleotide synthesis.
Major Products Formed
The major products formed from these reactions include ethynyl-modified oligonucleotides, which can be further conjugated using click chemistry .
科学研究应用
TIPS-5-Ethynyl-dU-CE Phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical applications.
Biology: Facilitates the study of nucleic acid interactions and modifications.
Medicine: Used in the development of diagnostic tools and therapeutic agents.
Industry: Employed in the production of labeled oligonucleotides for research and development.
作用机制
The mechanism of action of TIPS-5-Ethynyl-dU-CE Phosphoramidite involves the protection of the 5-ethynyl group with a TIPS group, which prevents acid or base-catalyzed hydration during oligonucleotide synthesis. The protected alkyne group allows for click chemistry applications, enabling the conjugation of various functional groups to the oligonucleotide .
相似化合物的比较
Similar Compounds
5-Ethynyl-dU-CE Phosphoramidite: Similar to TIPS-5-Ethynyl-dU-CE Phosphoramidite but lacks the TIPS protection, making it more susceptible to side reactions.
C8-Alkyne-dT-CE Phosphoramidite: Another alkyne-modified nucleoside used in oligonucleotide synthesis.
Uniqueness
This compound is unique due to its TIPS protection, which offers broader compatibility with oligonucleotide synthesis and deprotection, reducing the risk of side reactions and enhancing the stability of the final product .
属性
分子式 |
C50H67N4O8PSi |
|---|---|
分子量 |
911.1 g/mol |
IUPAC 名称 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63?/m0/s1 |
InChI 键 |
CCVQXLLQYFTKGP-KSJPBEHZSA-N |
手性 SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
规范 SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


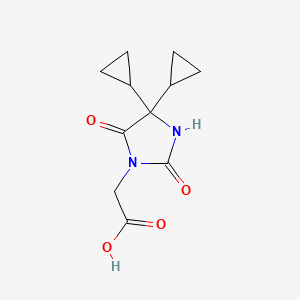
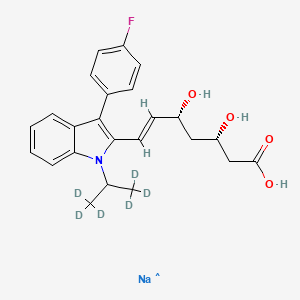
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

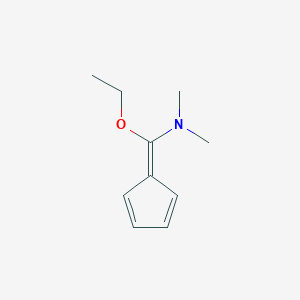

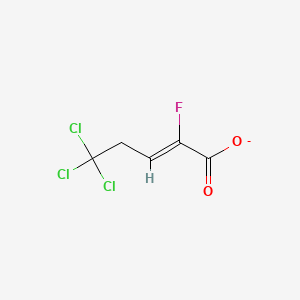
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
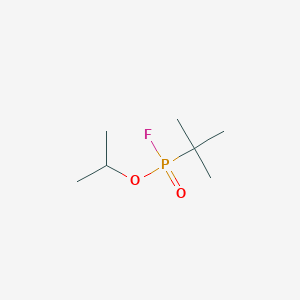
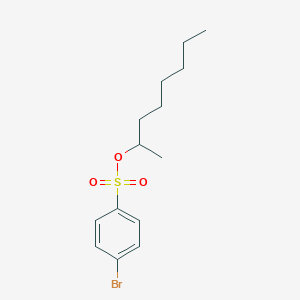
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
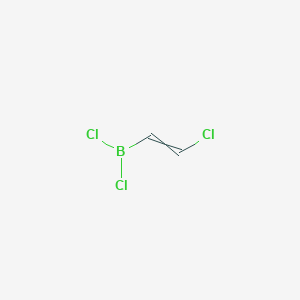
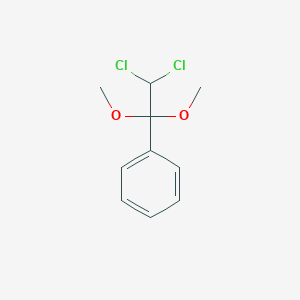
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
